molecular formula C25H25FN2O4S B11330243 1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11330243
M. Wt: 468.5 g/mol
InChI Key: XXXRQVRWGBINPH-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with fluorophenyl, methanesulfonyl, and phenoxyphenyl groups.

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization with the desired substituents. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The fluorophenyl, methanesulfonyl, and phenoxyphenyl groups are introduced through various organic reactions such as nucleophilic substitution, sulfonylation, and etherification.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a chlorine substituent instead of fluorine.

    1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a bromine substituent instead of fluorine.

    1-[(2-IODOPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with an iodine substituent instead of fluorine.

The uniqueness of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C25H25FN2O4S

Molecular Weight

468.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H25FN2O4S/c26-22-11-5-4-8-20(22)18-33(30,31)28-16-14-19(15-17-28)25(29)27-23-12-6-7-13-24(23)32-21-9-2-1-3-10-21/h1-13,19H,14-18H2,(H,27,29)

InChI Key

XXXRQVRWGBINPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

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